REACTION_CXSMILES
|
[C:1]1([CH3:8])[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[CH:2]=1.Br[C:10]([CH3:15])([CH3:14])[C:11](Br)=[O:12].[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[CH3:14][CH:10]1[CH2:15][C:4]2[C:5](=[CH:6][C:1]([CH3:8])=[CH:2][C:3]=2[CH3:7])[C:11]1=[O:12] |f:2.3.4.5|
|
Name
|
|
Quantity
|
34.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Name
|
|
Quantity
|
73.9 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Br)(C)C
|
Name
|
|
Quantity
|
108.98 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly as a solid under a nitrogen flow over a 20 minute period of time
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
for 16 hours at 20° C
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
After the reaction period the mixture
|
Type
|
ADDITION
|
Details
|
was poured
|
Type
|
CUSTOM
|
Details
|
on crushed ice
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth (Celite™ brand)
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with 1 M HCl (2×100 mL), 1 M NaHCO3 (1×100 mL), and H2O (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
followed by removal of the volatiles
|
Type
|
CUSTOM
|
Details
|
resulted in the isolation of a yellow oil
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C2=CC(=CC(=C2C1)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.4 g | |
YIELD: PERCENTYIELD | 89.9% | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |